molecular formula C9H16O B1330556 3-(Tert-butyl)cyclopentanone CAS No. 5581-94-2

3-(Tert-butyl)cyclopentanone

Cat. No.: B1330556
CAS No.: 5581-94-2
M. Wt: 140.22 g/mol
InChI Key: YNZLLBXTQLRISL-UHFFFAOYSA-N
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Description

3-(Tert-butyl)cyclopentanone is an organic compound with the molecular formula C9H16O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a cyclopentanone ring substituted with a tert-butyl group at the third position, which imparts unique chemical properties to the molecule.

Scientific Research Applications

3-(Tert-butyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)cyclopentanone in chemical reactions can vary depending on the specific reaction .

Safety and Hazards

Like many chemical compounds, 3-(Tert-butyl)cyclopentanone should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . For more detailed safety information, please refer to the relevant literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Tert-butyl)cyclopentanone can be synthesized through several methods. One common approach involves the reaction of 2-cyclopenten-1-one with tert-butyl lithium, followed by hydrolysis. Another method includes the use of copper catalysts to facilitate the addition of tert-butyl groups to cyclopentanone derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of tert-butyl chloride and cyclopentanone in the presence of a strong base, such as sodium hydride, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Comparison with Similar Compounds

Uniqueness: 3-(Tert-butyl)cyclopentanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-tert-butylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLLBXTQLRISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311755
Record name 3-(TERT-BUTYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-94-2
Record name NSC245143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(TERT-BUTYL)CYCLOPENTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of the 3-tert-butyl-6-hydroxyhexanoic acid (1 g, 4.95 mmol), anhydrous NaOAc (0.321 g, 3.91 mmol) and acetic anhydride was refluxed for 5 hours during which time the solution mixture turned black. After the reaction mixture was cooled to room temperature, the formed acetic acid and remaining acetic anhydride were removed on a rotary evaporator and then under high vacuum. The residue was then dissolved in ethyl acetate, filtered through a plug of celite to remove the precipitate NaOAc, and concentrated in vacuo to give the crude product of 3-tert-butylcyclopentanone (0.557 g, 58%).
Name
3-tert-butyl-6-hydroxyhexanoic acid
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Tert-butyl)cyclopentanone
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3-(Tert-butyl)cyclopentanone

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